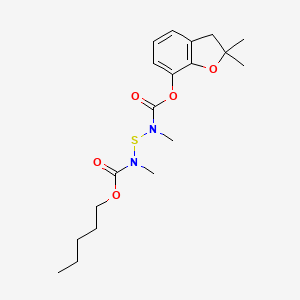![molecular formula C22H48N2O3 B13777995 N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate CAS No. 68189-45-7](/img/structure/B13777995.png)
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate is a chemical compound with the molecular formula C22H48N2O3. It is known for its unique structure, which includes a long alkyl chain and a diamine group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate typically involves the reaction of 1,3-propanediamine with a tetradecyloxypropyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate involves its interaction with molecular targets such as cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine group can form hydrogen bonds with proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(tridecyloxy)propyl]propane-1,3-diamine
- N-[3-(dodecyloxy)propyl]propane-1,3-diamine
- N-[3-(hexadecyloxy)propyl]propane-1,3-diamine
Uniqueness
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate is unique due to its specific alkyl chain length and acetate group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific interactions with lipid membranes and proteins .
Propriétés
Numéro CAS |
68189-45-7 |
|---|---|
Formule moléculaire |
C22H48N2O3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
acetic acid;N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4) |
Clé InChI |
QIVCZDWOQMMPPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


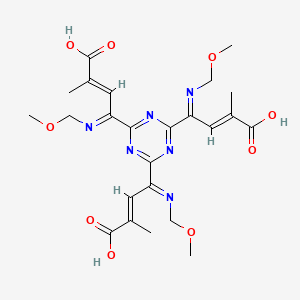
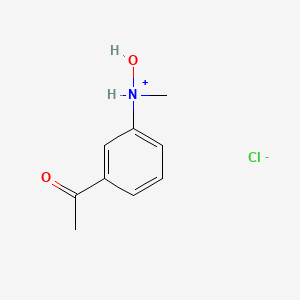
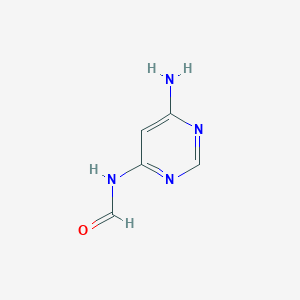
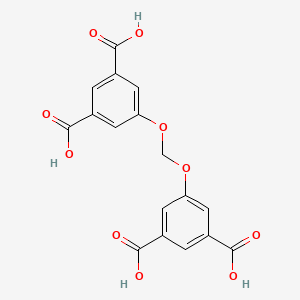
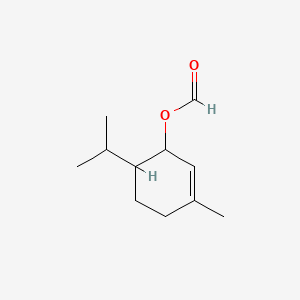
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
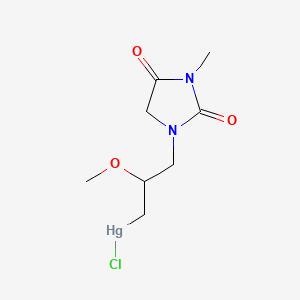
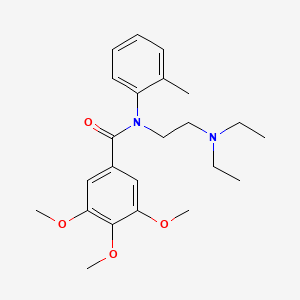
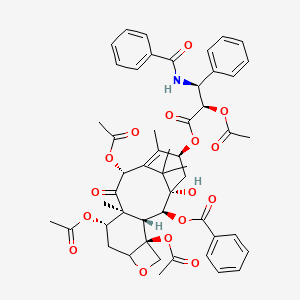
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
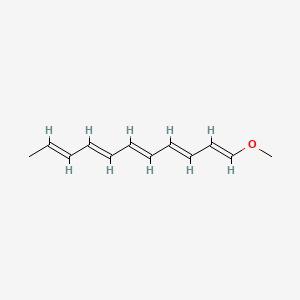
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
